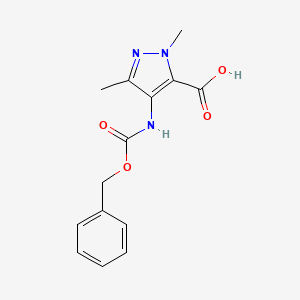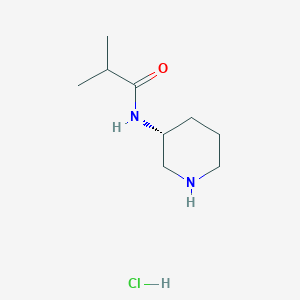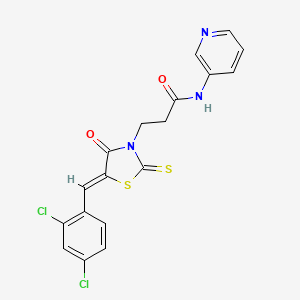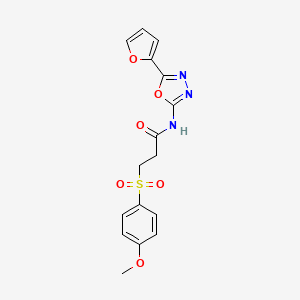
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid, also known as DPC, is a chemical compound that belongs to the pyrazole class of organic compounds. DPC is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism. DPC has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid works by inhibiting the activity of DPP-4, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 results in increased levels of GLP-1, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces inflammation and oxidative stress, which are associated with the development of metabolic disorders. 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. However, 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid may have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid is a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid. One area of interest is the development of more potent and selective DPP-4 inhibitors that can be used as therapeutics for metabolic disorders. Another area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid. Finally, there is a need for further studies on the safety and efficacy of 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid in human clinical trials.
Synthesis Methods
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various reagents. One of the commonly used methods is the reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl 2-oxo-4-phenylbutyrate in the presence of a catalyst, followed by the reaction with hydrazine hydrate and acetic anhydride to obtain the final product.
Scientific Research Applications
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has also been studied for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2,5-dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(12(13(18)19)17(2)16-9)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPUJSMHRONEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2905451.png)




![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2905460.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)


![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2905468.png)
![7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2905469.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2905471.png)